molecular formula C40H47N11O6 B10764412 6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide

6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide

Cat. No.: B10764412
M. Wt: 777.9 g/mol
InChI Key: ZOTHAEBAWXWVID-GHTJOHAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide is a useful research compound. Its molecular formula is C40H47N11O6 and its molecular weight is 777.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H47N11O6

Molecular Weight

777.9 g/mol

IUPAC Name

6-(2,2-diphenylethylamino)-9-[(3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-N-[2-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]ethyl]purine-2-carboxamide

InChI

InChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39?/m0/s1

InChI Key

ZOTHAEBAWXWVID-GHTJOHAJSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Origin of Product

United States

Biological Activity

The compound known as 6-[(2,2-diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide is a complex organic molecule with potential biological applications. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C₃₉H₆₇N₅O₆
  • Molecular Weight : 701.98 g/mol
  • CAS Number : 149606-27-9

This compound is primarily recognized for its role as an inhibitor of tubulin polymerization. It has been studied for its potential in cancer therapy due to its ability to disrupt microtubule dynamics, which is crucial for cell division and proliferation. Specifically, it has shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. A study highlighted its effectiveness against MDA-MB-231 breast cancer cells, showing comparable inhibitory activity to established treatments like paclitaxel (PTX) . The mechanism involves targeting the microtubule network, leading to cell cycle arrest and apoptosis.

Purinergic Signaling

The compound also interacts with purinergic signaling pathways. Purinergic receptors play a critical role in various physiological processes including immune response and cell proliferation. The modulation of these pathways can enhance regulatory T cell proliferation, thus providing immunosuppressive effects which may be beneficial in transplantation scenarios .

Case Studies

StudyFindings
In vitro study on MDA-MB-231 cellsDemonstrated comparable efficacy to PTX in inhibiting cell growth.
Purinergic signaling reviewHighlighted the compound's potential in enhancing regulatory T cell function through P1 receptor activation .
Tubulin polymerization inhibitionConfirmed the compound's ability to disrupt microtubule dynamics essential for cancer cell proliferation .

Research Findings

  • Inhibition of Microtubule Dynamics : The compound effectively inhibits tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cells.
  • Immunomodulatory Effects : By influencing purinergic signaling pathways, the compound can modulate immune responses, potentially aiding in transplant acceptance by promoting Treg proliferation .
  • Synergistic Effects : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer types.

Scientific Research Applications

Chemical Properties and Structure

The compound is a complex organic molecule characterized by multiple functional groups that contribute to its biological activity. It features a purine core, which is essential for interactions with biological receptors. The presence of specific stereochemistry (notably the (2R,3R,4S,5S) configuration) suggests potential selective binding capabilities to target receptors.

Cancer Treatment

Research indicates that compounds similar to this one may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis. The purine structure is known for its role in nucleotide synthesis and cellular metabolism, making it a candidate for inhibiting cancer cell proliferation.

Neurological Disorders

Given its structural similarity to known neuroactive compounds, this molecule may have applications in treating neurological disorders such as schizophrenia or depression. Its ability to interact with neurotransmitter systems could lead to the development of new antipsychotic or antidepressant medications.

Cardiovascular Health

Preliminary studies suggest that this compound may influence cardiovascular health by modulating vascular smooth muscle function or affecting platelet aggregation. This could be particularly relevant for patients at risk of thrombotic events.

Receptor Interaction

The compound is believed to interact with various G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction across cell membranes. Understanding these interactions can elucidate the compound's pharmacodynamics and therapeutic potential.

Table: Potential Receptor Targets

Receptor TypePotential EffectReferences
Adenosine ReceptorsModulation of neurotransmitter release
Dopamine ReceptorsInfluence on mood and behavior
Serotonin ReceptorsPotential antidepressant effects

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of related purine derivatives in inhibiting cancer cell lines. The findings suggest that similar compounds can induce apoptosis in malignant cells while sparing normal cells.

Case Study 2: Neurological Effects

Research conducted on animal models showed that compounds with similar structures exhibited significant improvements in behavioral tests associated with anxiety and depression. This points towards the potential for developing effective treatments for mood disorders.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Compound X contains the following reactive moieties:

  • Primary and secondary amines (N-ethylcarbamoyl, piperidinylamino)

  • Hydroxyl groups (3,4-dihydroxytetrahydrofuran)

  • Carbonyl groups (carboxamide, ethylcarbamoyl)

  • Aromatic systems (purine core, pyridine, diphenylethyl)

These groups enable participation in reactions such as nucleophilic substitutions, acylations, and hydrolysis .

Nucleophilic Substitutions

The amine groups in Compound X act as nucleophiles, facilitating reactions with electrophilic agents. For example:

  • Acylation : Reaction with acyl chlorides or anhydrides under basic conditions (e.g., triethylamine/TEA or DMAP catalysts) to form secondary amides .

  • Alkylation : Substitution at the purine N9 position using alkyl halides via phase-transfer catalysis (e.g., tetrabutylammonium hydrogensulfate) .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeConditionsProductYieldReference
AcylationTEA/DMAP in THFN-acylpurine derivatives53–78%
AlkylationTBAHS, CH₂Cl₂N9-alkylated purines~40%

Hydrolysis and Stability

  • Amide Hydrolysis : The ethylcarbamoyl and carboxamide groups undergo acid-catalyzed hydrolysis, forming carboxylic acids and amines. Stability studies indicate susceptibility to acidic conditions (pH < 4) .

  • Glycosidic Bond Cleavage : The β-D-ribofuranuronamide moiety may hydrolyze under strong acidic or enzymatic conditions, releasing the purine base .

Table 2: Hydrolysis Conditions

Functional GroupConditionsDegradation PathwayReference
Carboxamide1M HCl, 60°C→ Carboxylic acid + ethylamine
Glycosidic bondβ-glucosidase→ Free purine + sugar

Synthetic Routes

Compound X is synthesized via multi-step protocols:

  • Purine Core Functionalization : Regioselective substitution at C6 using 2,2-diphenylethylamine .

  • Carboxamide Formation : Coupling of the purine-2-carboxylic acid with ethylamine via EDCl/HOBt-mediated amidation.

  • Piperidine Ureido Linkage : Reaction of 1-(2-pyridinyl)-4-piperidinylamine with carbonyldiimidazole (CDI), followed by coupling to the ethylenediamine spacer .

Stability and Degradation

Compound X demonstrates moderate stability under physiological conditions but degrades in:

  • Acidic environments (pH 1–3): Rapid hydrolysis of carboxamide groups.

  • Oxidative conditions : Susceptibility to hydroxyl radical-mediated oxidation at the purine C8 position .

Q & A

Basic: What synthetic strategies are recommended for constructing the purine core and its substituents in this compound?

The synthesis likely involves modular coupling reactions such as:

  • Suzuki-Miyaura cross-coupling for aryl- or heteroaryl-purine bond formation (e.g., using Pd(Ph₃)₄ catalysts and boronic acids) .
  • Amine alkylation for introducing the 2,2-diphenylethylamino group, employing reflux conditions with methanol or toluene as solvents .
  • Protecting groups (e.g., tetrahydropyranyl) to preserve hydroxyl and amine functionalities during synthesis .
    Purification methods include column chromatography (EtOAc/hexane gradients) and crystallization (ethanol-DMF mixtures) .

Basic: How can the stereochemistry of the tetrahydrofuran moiety (2R,3R,4S,5S) be confirmed?

  • X-ray crystallography provides definitive stereochemical assignment for crystalline intermediates .
  • 2D NMR (NOESY) identifies spatial proximity of protons to validate diastereomeric configurations .
  • Chiral HPLC separates enantiomers using polysaccharide-based columns (e.g., Chiralpak®) to assess enantiopurity .

Basic: Which analytical techniques are critical for validating purity and structural integrity?

  • High-resolution mass spectrometry (HR-MS) confirms molecular weight and functional group integrity .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) resolves substituent regiochemistry and detects impurities .
  • HPLC-UV/ELSD quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for multi-step syntheses?

  • Use full factorial designs to screen variables: catalyst loading, temperature, solvent polarity, and reaction time .
  • Response surface modeling identifies interactions between factors (e.g., excess boronic acid improves Suzuki coupling yields) .
  • Validate predictions with triplicate runs and statistical tools (ANOVA, R² > 0.9) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude environmental artifacts .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (Gaussian 16, B3LYP/6-31G**) .
  • Alternative techniques : IR spectroscopy detects carbonyl groups missed in NMR due to tautomerism .

Advanced: What computational methods predict solubility and bioavailability of this compound?

  • Quantitative Structure-Property Relationship (QSPR) models correlate logP, polar surface area, and hydrogen-bonding capacity with solubility .
  • Molecular dynamics simulations (Amber22) assess membrane permeability using lipid bilayer models .
  • ADMET predictors (SwissADME) estimate CYP450 metabolism and plasma protein binding .

Advanced: How to address challenges in selective functionalization of the purine scaffold?

  • Boron-selective reactions enable site-specific modifications (e.g., Miyaura borylation at C8) without disturbing adjacent groups .
  • Temporary protecting groups (e.g., tert-butyldimethylsilyl ethers) shield hydroxyls during piperidinyl urea formation .

Advanced: What in vitro assays are suitable for evaluating biological activity?

  • Kinase inhibition assays (e.g., ADP-Glo™) target purine-binding kinases (e.g., PKA, CDKs) .
  • Cell-based cytotoxicity (MTT assay) in cancer lines (HeLa, MCF-7) with IC₅₀ determination .
  • SPR (Surface Plasmon Resonance) quantifies binding affinity to recombinant proteins (KD < 1 μM) .

Advanced: How to mitigate solubility limitations for in vivo studies?

  • Salt formation (e.g., hydrochloride) improves aqueous solubility via protonation of basic amines .
  • Co-solvent systems (PEG-400/water) enhance dissolution for intravenous administration .
  • Nanoformulation (liposomes, cyclodextrin inclusion complexes) increases bioavailability .

Advanced: How to troubleshoot byproduct formation during piperidinyl urea coupling?

  • LC-MS monitoring identifies intermediates (e.g., carbamate side products) .
  • Adjust coupling reagents : Replace EDCl/HOBt with HATU for higher efficiency in DMF .
  • Temperature control : Lower reaction temperatures (0–5°C) suppress epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.